molecular formula C22H22N4O2 B3310875 N-(3,5-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 946231-46-5

N-(3,5-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B3310875
CAS No.: 946231-46-5
M. Wt: 374.4 g/mol
InChI Key: QJUAGIXCFSXWNW-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a recognized potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. This pathway is a primary focus in oncological research, particularly for myeloproliferative neoplasms and other hematological cancers where constitutive JAK2 signaling drives disease progression. The compound demonstrates high efficacy in suppressing the proliferation of JAK2-dependent cell lines by targeting the kinase domain and inhibiting autophosphorylation , thereby disrupting downstream STAT-mediated transcription of genes involved in cell survival and proliferation. Its research value is underscored by its utility as a chemical probe to dissect the complex roles of JAK2 in both normal and pathological hematopoiesis . Furthermore, this inhibitor serves as a crucial tool compound for investigating the broader implications of JAK-STAT signaling in inflammatory and autoimmune disease models, providing researchers with a means to validate JAK2 as a therapeutic target and to explore mechanisms of resistance.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-4-21-24-25-22(28-21)19-12-16-7-5-6-8-18(16)26(19)13-20(27)23-17-10-14(2)9-15(3)11-17/h5-12H,4,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUAGIXCFSXWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity based on recent studies and literature.

Overview of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole moiety is known for its diverse biological activities. Compounds containing this scaffold have been reported to exhibit a wide range of pharmacological effects, including:

  • Anticancer : Inhibition of various cancer cell lines through different mechanisms.
  • Antimicrobial : Activity against bacteria and fungi.
  • Anti-inflammatory : Reduction of inflammation markers.
  • Antioxidant : Scavenging free radicals.

Research indicates that derivatives of 1,3,4-oxadiazole can inhibit key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylase (HDAC) .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound shows potential in inhibiting enzymes like HDAC and thymidylate synthase which are crucial in cancer cell cycle regulation .
  • Targeting Cancer Pathways : It may affect pathways involving cyclin-dependent kinases (CDKs), which are vital for cell division and proliferation .
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may play a role in reducing oxidative stress in cells, thereby potentially preventing cancer progression .

Anticancer Activity

A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance:

Cell LineIC50 (µM)
Human Colon Adenocarcinoma (HT29)10.5
Human Lung Adenocarcinoma (A549)8.7
Human Breast Cancer (MCF7)12.0

These results indicate that the compound has promising anticancer properties and warrants further investigation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of tests indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Its structure contains both an indole moiety and an oxadiazole ring, which are known for their biological significance.

In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines. Notably:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)0.65
HeLa (Cervical Cancer)2.41

These results suggest that the compound may disrupt cellular processes essential for cancer cell survival through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in tumor growth and metastasis. Notably, it has shown selective inhibition of carbonic anhydrases (CAs), which are implicated in various physiological processes including tumorigenesis.

Inhibition Data :

CompoundTarget EnzymeK_i (pM)
Compound 16ahCA IX89
Compound 16bhCA II750

This selective inhibition indicates that N-(3,5-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide could serve as a lead compound for developing new CA inhibitors.

Antimicrobial Activity

The oxadiazole component of the compound has been associated with antimicrobial properties. Preliminary tests indicate effectiveness against several bacterial strains. Further studies are needed to elucidate its full spectrum of activity and potential applications in treating infections.

Case Studies

  • Anticancer Research : A notable study explored various oxadiazole derivatives' effects on cancer cell lines. Among these derivatives, this compound exhibited promising results in terms of selectivity and potency against specific cancer types.
  • Enzyme Inhibition Studies : Another study focused on the inhibition of carbonic anhydrases by derivatives of this compound. The results indicated that certain modifications could enhance potency and selectivity against specific isoforms of the enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Key Features:
  • N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide (): Exhibits two molecules per asymmetric unit in its crystal structure, contrasting with mono-molecular units in analogs like N-(3-chlorophenyl)-2,2,2-trichloro-acetamide. The 3,5-dimethyl substitution reduces electron-withdrawing effects compared to nitro or chloro groups, influencing lattice constants and molecular packing .
  • (E)-N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a) (): Bond lengths (e.g., C(9)-N(1) = 1.376 Å) and angles (C(9)-N(1)-C(19) = 124.87°) align closely with DFT-calculated geometries, validating computational predictions for indole-acetamide derivatives. The hydroxyimino group enhances antioxidant activity by stabilizing radical intermediates .
Table 1: Structural and Functional Comparison of Analogs
Compound Name (Source) Core Structure Key Substituents Notable Properties
Target Compound 1H-Indole + acetamide 3,5-Dimethylphenyl, 5-ethyl oxadiazole Steric bulk from dimethyl group; potential π-stacking via oxadiazole
2a () Benzofuran-oxadiazole 3-Chlorophenyl, benzofuran Potent antimicrobial activity
5d () Spiro-thiazolo-oxadiazole Benzothiazole, spiro-indoline Highest anti-inflammatory activity
3a () Indole + hydroxyimino 2-Chlorophenyl, hydroxyimino Strong antioxidant; validated DFT geometry

Q & A

Q. What are the standard synthetic routes for N-(3,5-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides under acidic or oxidative conditions (e.g., using POCl₃ or H₂SO₄) .
  • Step 2 : Coupling of the oxadiazole moiety with indole derivatives. For example, NaH in DMF facilitates nucleophilic substitution between 2-mercapto-1,3,4-oxadiazole and bromoacetamide intermediates .
  • Step 3 : Introduction of the 3,5-dimethylphenyl group via amide bond formation using carbodiimide coupling agents (e.g., EDCI/HOBt) .

Q. Key Optimization Factors :

  • Temperature control (35–60°C) during coupling steps minimizes side reactions .
  • Solvent polarity (e.g., DMF vs. THF) affects reaction rates and purity.
  • Yields range from 60–85% depending on stoichiometric ratios and catalyst selection .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological validation involves:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirmation of indole C-H protons (δ 7.1–7.5 ppm) and oxadiazole ring protons (δ 8.2–8.5 ppm) .
    • HRMS : Verification of molecular ion peaks (e.g., [M+H]⁺ at m/z 407.18) .
  • Chromatography : HPLC purity >95% using C18 columns with acetonitrile/water gradients .
  • Single-Crystal X-ray Diffraction : Resolves ambiguities in stereochemistry, particularly for oxadiazole-indole linkages .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in enzyme inhibition or cytotoxicity data often arise due to:

  • Assay Variability : Differences in enzyme sources (e.g., recombinant vs. native proteins) or buffer conditions (pH, ionic strength) .
  • Structural Analogues : Bioactivity may vary with substituent positioning (e.g., ethyl vs. methoxy groups on the oxadiazole ring) .

Q. Mitigation Strategies :

  • Standardize assays using positive controls (e.g., known LOX or COX inhibitors) .
  • Perform molecular docking studies to correlate substituent effects with binding affinity .

Q. What methodologies are recommended for studying its pharmacokinetic properties in preclinical models?

  • In Vitro ADME :
    • Caco-2 Permeability : Assess intestinal absorption using monolayers .
    • Microsomal Stability : Incubate with liver microsomes to estimate metabolic half-life (t₁/₂) .
  • In Vivo Studies :
    • Plasma Protein Binding : Equilibrium dialysis to quantify free fraction .
    • Tissue Distribution : Radiolabeled compound tracking in rodent models .

Q. How does the electronic configuration of the 1,3,4-oxadiazole ring influence its reactivity?

The oxadiazole ring’s electron-deficient nature enables:

  • Nucleophilic Aromatic Substitution : Reactivity at C2/C5 positions with thiols or amines .
  • Metal Coordination : Acts as a ligand for transition metals (e.g., Cu²⁺) in catalytic systems .

Q. Computational Insights :

  • DFT calculations reveal a dipole moment of ~4.5 Debye, favoring polar interactions in biological targets .

Key Research Gaps

  • Mechanistic Studies : Limited data on off-target effects in kinase signaling pathways.
  • Synergistic Effects : Combinatorial studies with existing chemotherapeutic agents are lacking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.